molecular formula C40H60BCl2F4N2PRu B12057050 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate CAS No. 832146-68-6

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate

Cat. No.: B12057050
CAS No.: 832146-68-6
M. Wt: 858.7 g/mol
InChI Key: KMTPXIJXNIAPCS-UHFFFAOYSA-L
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Description

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in organic synthesis and catalysis. The compound’s unique structure, featuring a ruthenium center coordinated with imidazolidinylidene and phosphoranyl ligands, contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound .

Mechanism of Action

The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The imidazolidinylidene and phosphoranyl ligands play a crucial role in stabilizing the ruthenium center and enhancing its reactivity . The compound interacts with molecular targets through coordination bonds, leading to the activation of substrates and subsequent chemical transformations .

Properties

CAS No.

832146-68-6

Molecular Formula

C40H60BCl2F4N2PRu

Molecular Weight

858.7 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(tricyclohexylphosphaniumylmethylidene)ruthenium;tetrafluoroborate

InChI

InChI=1S/C21H26N2.C19H34P.BF4.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;2-1(3,4)5;;;/h9-12H,7-8H2,1-6H3;1,17-19H,2-16H2;;2*1H;/q;+1;-1;;;+2/p-2

InChI Key

KMTPXIJXNIAPCS-UHFFFAOYSA-L

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C[P+](C3CCCCC3)(C4CCCCC4)C5CCCCC5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C

Origin of Product

United States

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